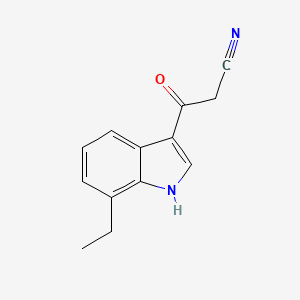

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Beschreibung

Historical Context and Discovery

The development of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile emerges from the broader historical context of indole chemistry and cyanoacetylation methodologies that have evolved significantly over the past century. The foundational work in indole chemistry traces back to the late 19th century when Adolf Baeyer first isolated indole in 1886 through the pyrolysis of oxindole with zinc dust, establishing the fundamental understanding of this heterocyclic system. The term "indole" itself derives from the word "India," reflecting its initial isolation from the blue dye indigo produced in that region during the sixteenth century.

The specific methodology for synthesizing cyanoacetyl indoles, which encompasses the target compound, was substantially advanced through the work of researchers who developed efficient cyanoacetylation procedures using cyanoacetic acid in acetic anhydride. This synthetic approach enabled the preparation of 3-cyanoacetylindole derivatives, including various substituted analogs that expanded the scope of available indole-based building blocks for organic synthesis. The historical progression from basic indole isolation to sophisticated substituted derivatives like this compound illustrates the systematic development of heterocyclic chemistry methodologies.

The emergence of multi-component reaction strategies in the late 20th and early 21st centuries provided additional context for the significance of compounds like this compound. These synthetic developments positioned such molecules as valuable intermediates in the construction of complex heterocyclic frameworks, building upon the historical foundation established by earlier indole chemists and expanding the synthetic utility of these systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its dual functionality as both an indole derivative and a reactive ketonitrile intermediate. Indole-based compounds have been recognized as among the most widely distributed heterocycles in nature, forming integral components of thousands of naturally occurring alkaloids, drugs, and biologically active compounds. This broad biological relevance has driven extensive research into synthetic methodologies for accessing diverse indole derivatives.

The compound represents a specialized member of the cyanoacetyl indole family, which has demonstrated remarkable utility in multi-component reactions for constructing various heterocyclic systems. Research has shown that 3-cyanoacetyl indoles serve as versatile starting materials for synthesizing compounds containing indole moieties, including pyranes, pyridines, dihydropyridines, pyrimidines, tetrahydropyrimidines, pyrazoles, pyrazolopyridines, pyrazolopyrimidines, pyridopyrimidines, tetrazolopyrimidines, triazolopyrimidines, furans, dihydrofurans, coumarins, pyrimido naphthyridines, chromenes, thiazoles, pyrimidoindazoles, pyrazoloquinolines, isoxazolopyridines, and carbazoles.

The electronic properties of indole systems, characterized as π-excessive (electron-rich) heterocycles, make them particularly reactive toward electrophilic substitution reactions. The presence of the cyanoacetyl group in this compound provides additional reactive sites that can participate in cyclization reactions, Michael additions, and other transformations that are fundamental to heterocyclic synthesis. This dual reactivity profile positions the compound as a valuable building block for accessing complex molecular architectures.

Recent synthetic applications have demonstrated the utility of related cyanoacetyl indole derivatives in one-pot, multi-component reactions that efficiently construct polycyclic systems. The ability to incorporate indole motifs into diverse heterocyclic frameworks through reactions involving compounds like this compound underscores their continuing importance in modern synthetic chemistry.

Classification within Indole-Based Nitrile Compounds

This compound belongs to the specific subclass of indole-3-ketonitriles, which are characterized by the presence of both a ketone and nitrile functional group attached to the 3-position of the indole nucleus. Within the broader classification system of heterocyclic compounds, this molecule can be categorized as a β-ketonitrile derivative of 7-ethylindole, representing a specialized intersection of indole chemistry and nitrile-containing organic molecules.

The compound shares structural similarities with other members of the cyanoacetyl indole family, including the parent compound 3-(1H-indol-3-yl)-3-oxopropanenitrile. However, the presence of the ethyl substituent at the 7-position of the indole ring distinguishes it from simpler analogs and potentially modifies its electronic properties and reactivity patterns. This substitution pattern places it within the category of 7-substituted indole derivatives, which represent an important class of indole-based compounds with distinct synthetic and biological profiles.

From a structural classification perspective, the compound exhibits characteristics of both α-ketonitriles and indole derivatives. The ketonitrile functionality positions it among compounds that can undergo various nucleophilic addition reactions, while the indole core provides opportunities for electrophilic aromatic substitution and other transformations typical of electron-rich heterocycles. This dual classification enables diverse synthetic applications and contributes to its utility as a building block in heterocyclic synthesis.

The systematic nomenclature of this compound reflects its classification within established chemical taxonomy, with the IUPAC name clearly indicating the substitution pattern and functional group arrangement. The compound has been assigned multiple CAS registry numbers, including 1082847-50-4 and 1314892-96-0, reflecting its recognition within chemical databases and its availability through commercial suppliers.

Structural Characteristics and Key Functional Groups

The molecular structure of this compound exhibits several distinctive structural features that define its chemical behavior and synthetic utility. With a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 grams per mole, the compound represents a compact yet functionally diverse molecule.

The core structural framework consists of a 7-ethylindole nucleus linked to a cyanoacetyl group through a ketone bridge at the 3-position of the indole ring. The indole portion contains a fused benzene-pyrrole system characteristic of this heterocyclic family, with the ethyl substituent specifically positioned at the 7-position of the benzene ring. This substitution pattern influences the electronic distribution within the molecule and potentially affects its reactivity toward various chemical transformations.

The cyanoacetyl functional group represents a key structural element that combines both electrophilic and nucleophilic reactive sites. The ketone carbonyl group can participate in nucleophilic addition reactions, enolate formation, and other carbonyl-based transformations, while the adjacent nitrile group provides opportunities for cyclization reactions and can serve as a directing group for certain synthetic operations. The α-position between these two electron-withdrawing groups exhibits enhanced acidity, facilitating deprotonation and subsequent alkylation or condensation reactions.

Table 1: Molecular Properties of this compound

The InChI code for the compound (1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3) provides a standardized representation of its connectivity and stereochemistry. This encoding system captures the specific arrangement of atoms and bonds within the molecule, facilitating computational analysis and database searches.

Table 2: Structural Features and Functional Groups

| Structural Element | Description | Chemical Significance |

|---|---|---|

| 7-Ethylindole Core | Fused benzene-pyrrole system with ethyl substitution | Provides aromatic character and directs reactivity |

| Ketone Functionality | C=O group linking indole to acetonitrile | Electrophilic center for nucleophilic additions |

| Nitrile Group | Terminal C≡N functionality | Potential cyclization site and electron-withdrawing group |

| α-Methylene Bridge | CH₂ group between ketone and nitrile | Enhanced acidity enables deprotonation reactions |

| Aromatic π-System | Extended conjugation through indole nucleus | Influences electronic properties and reactivity |

The spatial arrangement of functional groups within this compound creates opportunities for intramolecular interactions that can influence its conformational preferences and reaction pathways. The proximity of the electron-rich indole system to the electron-deficient ketonitrile moiety establishes a push-pull electronic arrangement that can stabilize certain intermediates during chemical transformations.

The compound's structural characteristics position it as an ideal substrate for various synthetic transformations, including cyclization reactions that can lead to fused ring systems incorporating both the indole nucleus and the ketonitrile functionality. The specific substitution pattern and functional group arrangement enable selective reaction pathways that have been exploited in the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.

Eigenschaften

IUPAC Name |

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYAUTCMQJMISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3-(1H-indol-3-yl)-3-oxopropanenitrile

To prepare 3-(1H-indol-3-yl)-3-oxopropanenitrile, cyanoacetic acid (3.40 g, 40 mmol) is dissolved in Ac2O (76 mL) with stirring and heated to 50 °C. Indole (4.69 g, 40 mmol) is added, and the solution is heated to 85 °C. The reaction is monitored by TLC, and upon completion, the mixture is cooled in ice water. The solid is collected under suction and washed with MeOH to obtain pure compound.

Synthesis of Polysubstituted Indol-3-yl Pyran Derivatives

A series of polysubstituted indol-3-yl pyran derivatives 11 can be synthesized in 74–94% yields via one-pot multi-component reactions of aromatic aldehydes, malononitrile with 3-cyanoacetyl indoles 1 in the presence of piperidine (20 mol%) in EtOH at room temperature under ultrasonic irradiation for 5–90 min. Compound 11 could be produced from the intermediate 12 via Michael addition with the tautomer of 3-cyanoacetyl indole 1 followed by intramolecular cyclization.

Synthesis of 3-(pyranyl)- and 3-(dihydropyridinyl)indole Derivatives

Highly functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives and 20 can be synthesized in good yields (55–86%) in 2–7 min. 3-Cyanoacetyl indoles 1 react with aryl aldehyde to give an \$$ \alpha $$, \$$ \beta $$-unsaturated ketone 22 which reacts with ethyl acetoacetate to give the Michael adduct 23 under microwave irradiation in the presence of InCl3 and subsequently cyclizes by eliminating a water molecule to give the 3-(pyranyl)indole derivative 20. In the formation of compound 21, \$$ \beta $$-ketoester first reacts with ammonia, generated from the dissociation of ammonium acetate under MW, to give amine 24. The amine 24 then reacts with intermediate 22 to give the corresponding Michael adduct and finally undergoing cyclization/water elimination to afford product 21.

Green Method for Synthesis of 3-pyranyl Indole Derivatives

A green method has been developed for the one-pot synthesis of 3-pyranyl indole derivatives 27 in 85–94% yields by the reaction of 3-cyano acetyl indole (1a), aromatic aldehydes, and malanonitrile in an aqueous media under reflux for 25–40 min using [Hmim]HSO4 as a green and reusable catalyst.

Synthesis of Functionalized Indol-3-yl Pyran Derivatives

A green synthetic method for the preparation of functionalized indol-3-yl pyran derivatives 28–30 in 70–88% yields was developed by one-pot three-component synthesis of 3-cyanoacetyl indoles 1, malononitrile/cyanoacetate, and various aldehydes/isatins/acenaphthenequinone in the presence of L-proline (20 mol%) in refluxing EtOH for 1–3 h.

Synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles

In 2021, Zarei and his group described the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles 31.

Synthesis of Indole–cycloalkyl[b]pyridine-3-carbonitrile

The one-pot four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles 1, aromatic aldehydes, cycloalkanones, and ammonium acetate reported via a six-step tandem Knoevenagel condensation-nucleophilic addition to carbonyl-Michael addition-N-cyclization-elimination-air oxidation sequence to afford structurally intriguing indole–cycloalkyl[b]pyridine-3-carbonitrile.

Method A for Synthesis of Substituted Pyridine Derivatives

A mixture of 3-(1-methyl-1H-Indol-3-yl)-3-oxopropanenitrile 2 (1.98 g, 10 mmol) and enaminone 10 (1.75 g, 10 mmol) was refluxed in AcOH (20 mL) in the presence of anhydrous sodium acetate (2 g) for 4 h. Then, the reaction mixture was allowed to cool to rt and poured onto ice cold water. The formed crude product was collected by filtration, washed with water, and recrystallized from toluene/petroleum ether mixture as orange crystals, Yield: 2.4 g (73%).

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical transformations, including:

- Oxidation : Conversion to oxo derivatives using agents like potassium permanganate.

- Reduction : Reduction of the nitrile group to an amine using lithium aluminum hydride.

- Substitution Reactions : Electrophilic substitutions at the indole ring to create halogenated or sulfonylated derivatives.

Biology

The compound has been studied for its antimicrobial and antifungal properties , showing potential in developing new therapeutic agents. Its mechanism of action involves:

- Enzyme Inhibition : Binding to active sites of enzymes, blocking their activity.

- Receptor Modulation : Interacting with receptors to influence cellular signaling pathways.

Medicine

In drug discovery, this compound is investigated as a lead compound due to its interactions with biological targets such as enzymes and receptors. Notable research areas include:

- Anticancer Activity : Potential applications in cancer treatment through inhibition of specific pathways like protein kinases and histone deacetylases.

Industry

This compound is utilized in the development of new materials and pharmaceuticals. Its versatility makes it a valuable precursor in various synthetic applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Research

Research highlighted in Cancer Letters demonstrated that modified forms of this compound could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer cell proliferation. This positions it as a candidate for further exploration in anticancer drug development.

Wirkmechanismus

The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Pathways Involved: Key pathways include protein kinase inhibition, histone deacetylase inhibition, and DNA topoisomerase inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

3-(1H-Indol-3-yl)-3-Oxopropanenitrile (Compound 1)

- Structure : Lacks substituents on the indole core.

- Synthesis: Prepared via electrophilic substitution of indole with cyanoacetic acid in acetic anhydride .

- Applications: Used in domino reactions to form bis(indolyl)pyridines with biofilm inhibitory activity (e.g., against Staphylococcus aureus) .

- Key Differences : The absence of the 7-ethyl group reduces lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the 7-ethyl derivative), impacting membrane permeability .

3-(5-Methoxy-1H-Indol-3-yl)-3-Oxopropanenitrile

- Structure : Features a methoxy group at position 5 (CAS 821009-89-6) .

- Applications : Methoxy substitution enhances electron density, altering reactivity in condensation reactions compared to the electron-donating ethyl group.

- Physicochemical Properties : Molecular weight = 214.22 g/mol; methoxy group increases polarity (PSA ≈ 55 Ų vs. 45 Ų for 7-ethyl derivative) .

3-(2-Fluorophenyl)-3-Oxopropanenitrile

- Structure : Replaces indole with a fluorophenyl ring (CAS 31915-26-1) .

- Properties : Fluorine atom increases electronegativity, enhancing metabolic stability. Boiling point = 297.3°C; melting point = 60–62°C .

- Applications : Used in fluorinated drug candidates for CNS targets due to improved blood-brain barrier penetration.

Heterocyclic Derivatives

Pyrimido[4,5-b]indole Derivatives

- Example: 3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile .

- Synthesis : Multi-step protocols involving palladium-catalyzed cross-coupling and piperidine functionalization .

- Applications: Kinase inhibitors with nanomolar potency; structural complexity enables selective ATP-binding pocket interactions .

Phenothiazine-Cyanochalcones

- Example: 3-(2-(Methylthio)-10H-phenothiazin-10-yl)-3-oxopropanenitrile .

- Applications : Dual inhibitors of tubulin polymerization and biofilm formation; sulfur substituents enhance π-stacking with biological targets .

Biologische Aktivität

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with cyanoacetic acid or related compounds under specific conditions. The process often includes refluxing with various catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT 116). The IC50 values for these compounds have been reported as low as 6.76 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 1: Cytotoxicity of Indole-Based Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 7f | HCT 116 | 6.76 | Induction of apoptosis via caspase activation |

| Compound X | A549 | 77.15 | Inhibition of anti-apoptotic proteins |

| Control (5-FU) | HCT 116 | 77.15 | Standard chemotherapeutic agent |

The biological activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms:

- Caspase Activation : Studies have shown that treatment with these compounds leads to increased production of caspases, particularly caspase 3 and caspase 9, which are critical in the apoptotic pathway .

- Cell Cycle Arrest : Flow cytometric analysis has indicated that these compounds can cause cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells .

Case Studies

In a study investigating the effects of a related compound, researchers observed that treatment with the compound resulted in a significant increase in apoptotic markers in HCT116 cells. Specifically, caspase 3 levels increased significantly compared to untreated controls, suggesting a robust apoptotic response .

Another study focused on the synthesis and evaluation of pyrazolyl-s-triazine derivatives with indole motifs, which also showed promising anticancer activity. The structure-activity relationship (SAR) analysis indicated that modifications at the indole position could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between ethyl-substituted indole derivatives and activated nitriles. For example, ionic liquid-catalyzed reactions (e.g., using tributyl phosphonium-based ionic liquids) under microwave-assisted conditions enhance reaction efficiency and yield . Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) is critical to avoid side products like dimerized indole derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use FT-IR to confirm the nitrile stretch (~2200 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹). NMR (¹H and ¹³C) is essential for resolving the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and indole protons (δ 7.0–8.0 ppm). UV-Vis spectroscopy (λmax ~270–300 nm) helps track electronic transitions in the indole moiety .

Q. How does the ethyl substituent on the indole ring influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer : The ethyl group introduces steric hindrance, slowing nucleophilic attack at the 3-position of the indole. However, it enhances electron density in the indole ring, favoring electrophilic substitutions (e.g., halogenation). Computational Fukui indices can predict reactive sites for further functionalization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as conflicting NMR chemical shifts or reaction outcomes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and compare them with experimental data to identify discrepancies caused by solvent effects or tautomerism . For reaction contradictions (e.g., variable yields), molecular dynamics simulations assess solvent-solute interactions or transition-state energetics .

Q. What strategies optimize the compound’s use as a precursor for heterocyclic synthesis, particularly in forming pyridines or spirocyclic derivatives?

- Methodological Answer : Use this compound in multicomponent reactions with aldehydes and malononitrile under acidic conditions. Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves regioselectivity for pyridine derivatives . For spirocycles, employ Pd-catalyzed cross-coupling to introduce boronate handles (e.g., Suzuki-Miyaura reactions) .

Q. How can researchers design experiments to evaluate the compound’s biological activity, given structural similarities to known enzyme inhibitors?

- Methodological Answer : Prioritize molecular docking against targets like JAK1 kinases, leveraging the indole-nitrogen’s hydrogen-bonding potential. In vitro assays (e.g., kinase inhibition) should use ATP-competitive binding protocols with IC₅₀ determination. Compare results to analogs like 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile to isolate the ethyl group’s impact .

Q. What advanced catalytic systems enhance the compound’s reactivity in asymmetric synthesis or green chemistry applications?

- Methodological Answer : Chiral organocatalysts (e.g., L-proline derivatives) enable asymmetric aldol reactions at the ketone group. For greener synthesis, employ continuous flow reactors with immobilized ionic liquid catalysts, reducing waste and improving scalability .

Data Analysis and Experimental Design

Q. How should researchers address solubility challenges in kinetic studies or biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) to enhance aqueous solubility. For kinetic studies, conduct dynamic light scattering (DLS) to monitor aggregation. In biological assays, validate solubility with LC-MS to confirm compound integrity .

Q. What protocols ensure reproducibility in synthesizing derivatives with modified indole or nitrile groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.